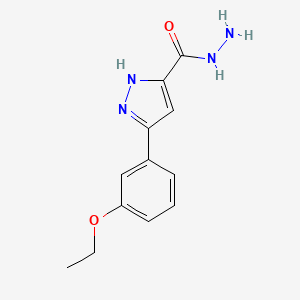

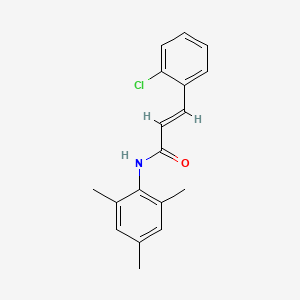

![molecular formula C19H21N5O2 B5587498 3-(3-methoxyphenyl)-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5587498.png)

3-(3-methoxyphenyl)-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as pyrazoles, which are characterized by a 5-membered aromatic ring containing two nitrogen atoms. Pyrazoles are important in medicinal chemistry due to their varied biological activities.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves reactions such as cyclization and condensation. For example, the synthesis of related pyrazole compounds has been achieved through reactions involving hydrazine hydrate and various carboxamides in ethanol, leading to the formation of 5-amino-N-aryl-pyrazoles and their further modification into pyrazolo[1,5-a]pyrimidine derivatives (Hassan, Hafez, & Osman, 2014).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be characterized using techniques such as NMR, mass spectra, and X-ray crystallography. For instance, a related pyrazole derivative was confirmed by these methods, revealing specific structural features like dihedral angles and hydrogen bonding interactions (Kumara, Kumar, Kumar, & Lokanath, 2018).

Chemical Reactions and Properties

Pyrazole derivatives participate in various chemical reactions, leading to the formation of new compounds. For instance, interactions with ethyl acetoacetate and different aldehydes can yield new pyrazolo[1,5-a]pyrimidines and Schiff bases, respectively, showcasing the compound's reactivity and potential for generating diverse derivatives (Hassan, Hafez, Osman, & Ali, 2015).

Physical Properties Analysis

Physical properties such as solubility, melting point, and thermal stability can be determined for pyrazole derivatives. These properties are crucial for understanding the compound's behavior in different environments and for pharmaceutical formulation purposes. For example, the thermal stability of a pyrazole compound was assessed using TG-DTG techniques, showing stability up to 190°C (Kumara et al., 2018).

Scientific Research Applications

Synthesis and Characterization

This compound falls within a broader category of chemicals explored for their potential in various scientific research areas, such as synthesis and characterization of novel compounds with potential biological activities. For example, Hassan et al. (2014) and Hassan et al. (2015) have synthesized and characterized new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, investigating their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells and human cancer cell lines respectively. These studies illustrate the compound's relevance in synthesizing derivatives with potential cytotoxic properties against cancer cells (Hassan et al., 2014), (Hassan et al., 2015).

Anticancer Applications

Further demonstrating the compound's utility in cancer research, Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, investigating their anticancer and anti-5-lipoxygenase agents. These compounds showed promising results in cytotoxic assays against HCT-116 and MCF-7 cancer cell lines, suggesting potential applications in developing anticancer therapies (Rahmouni et al., 2016).

Inhibitory Activity Studies

The exploration of 3-(3-methoxyphenyl)-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-1H-pyrazole-5-carboxamide and its derivatives extends into studies of their inhibitory activities. For instance, the discovery of novel 3-quinoline carboxamides as potent, selective, and orally bioavailable inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase by Degorce et al. (2016) highlights the compound's significance in identifying new therapeutic agents with specific target inhibition capabilities (Degorce et al., 2016).

properties

IUPAC Name |

3-(3-methoxyphenyl)-N-[2-[(3-methylpyridin-2-yl)amino]ethyl]-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-13-5-4-8-20-18(13)21-9-10-22-19(25)17-12-16(23-24-17)14-6-3-7-15(11-14)26-2/h3-8,11-12H,9-10H2,1-2H3,(H,20,21)(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBVPVFAKVQRYEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NCCNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-methoxyphenyl)-N-[2-[(3-methylpyridin-2-yl)amino]ethyl]-1H-pyrazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(cycloheptylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5587417.png)

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5587439.png)

![4-methyl-N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5587444.png)

![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-methylpiperazine](/img/structure/B5587450.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-(4-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5587454.png)

![7-[(7-isopropyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]-3-methylquinazolin-4(3H)-one](/img/structure/B5587466.png)

![2-chloro-4-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5587475.png)

![5-[4-(benzyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5587483.png)

![1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-ethoxyphenyl)ethanone](/img/structure/B5587506.png)